molecular formula C18H17N5O2S B6063137 2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1158589-06-0

2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B6063137
CAS No.: 1158589-06-0
M. Wt: 367.4 g/mol
InChI Key: MDLVMIKCXNBDJZ-UHFFFAOYSA-N
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Description

2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is an organic compound belonging to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. Known for its complex structure and unique chemical properties, this compound is of significant interest in the field of medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

4-ethylsulfanyl-11-(2-methoxy-5-methylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-4-26-18-20-17-19-10-12-13(23(17)21-18)7-8-22(16(12)24)14-9-11(2)5-6-15(14)25-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLVMIKCXNBDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116739
Record name 2-(Ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158589-06-0
Record name 2-(Ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158589-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • The synthesis of 2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one often involves multi-step processes starting from pyridine derivatives.

  • Subsequent steps involve the selective ethylation and methoxylation reactions under controlled conditions to achieve the final product.

Industrial Production Methods:
  • Industrial production may employ catalytic systems to optimize yield and purity.

  • Techniques such as continuous flow chemistry and microwave-assisted synthesis can be utilized to streamline the process, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes:
  • Oxidation: Can be oxidized at the sulfur atom or the aromatic ring.

  • Reduction: Possible reduction of the triazolo group under specific conditions.

  • Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: Uses reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employs reagents like sodium borohydride or catalytic hydrogenation.

  • Substitution: Friedel-Crafts acylation or alkylation for electrophilic substitution.

Major Products Formed:
  • Sulfoxide or sulfone derivatives from oxidation.

  • Reduced triazolo derivatives or fully hydrogenated products from reduction.

  • Various substituted analogs depending on the substituents introduced during substitution reactions.

Scientific Research Applications

Chemistry:
  • Used as a building block in the synthesis of more complex molecules.

  • Investigated for its potential as a ligand in coordination chemistry.

Biology and Medicine:
  • Studied for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

  • Explored for its role as an enzyme inhibitor or receptor modulator.

Industry:
  • Utilized in the development of specialty chemicals and intermediates for pharmaceutical synthesis.

Mechanism of Action

  • The exact mechanism of action is often contingent on the biological target.

  • In medicinal contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity.

  • Molecular targets could include kinases, G-protein-coupled receptors, or other cellular proteins.

  • Pathways involved might include signal transduction cascades relevant to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds:
  • Compared to other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines, it stands out due to the presence of both ethylthio and methoxy groups, which can influence its reactivity and binding properties.

List of Similar Compounds:
  • 2-(ethylthio)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

  • 2-(methylthio)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

This unique compound, 2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, offers interesting opportunities across various scientific fields. Whether you're delving into its synthetic routes, reactions, or applications, it’s a molecular adventure worth exploring.

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